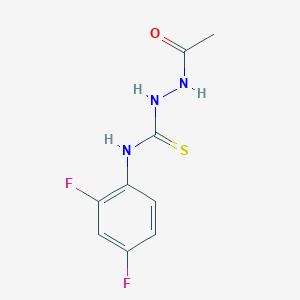![molecular formula C19H19BrN2O4 B4759936 methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4759936.png)
methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate
説明
Methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. BMB belongs to the class of benzamides and has been found to exhibit various biological and pharmacological activities. In
作用機序
The mechanism of action of methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate varies depending on the biological activity being studied. In the case of anticancer activity, methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate induces apoptosis in cancer cells by activating the caspase pathway. methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In the case of antiviral activity, methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the replication of HIV by binding to the active site of the viral protease enzyme. In the case of anti-inflammatory activity, methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has been found to exhibit various biochemical and physiological effects. In animal models, methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has been found to reduce tumor growth and improve survival rates. methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has also been found to reduce viral load and improve immune function in animal models of HIV infection. Additionally, methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has been found to reduce inflammation and improve tissue damage in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of using methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its high potency and specificity. methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has been found to exhibit activity at low concentrations, making it suitable for use in in vitro and in vivo experiments. However, one limitation of using methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its potential toxicity. methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate. One direction is to further explore its potential as an anticancer agent. methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has shown promise in inhibiting the growth of various types of cancer cells, and further studies could lead to the development of new cancer therapies. Another direction is to explore its potential as an antiviral agent. methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has shown activity against HIV, and further studies could lead to the development of new treatments for viral infections. Additionally, further studies could explore the potential of methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases.
科学的研究の応用
Methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has also been studied for its potential as an antiviral agent. It has been found to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the viral protease enzyme. Additionally, methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
methyl 3-[(2-bromobenzoyl)amino]-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-19(24)13-6-7-17(22-8-10-26-11-9-22)16(12-13)21-18(23)14-4-2-3-5-15(14)20/h2-7,12H,8-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZGWWEOKNQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(morpholin-4-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4759856.png)
![2-{[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide](/img/structure/B4759861.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4759863.png)
![2-[4-(3,4-dimethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4759866.png)
![3,5-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4759878.png)
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4759886.png)
![N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4759891.png)
![5-(4-bromophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4759897.png)
![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4759903.png)
![1-[2-(2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4759909.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759915.png)

![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4759943.png)
![N-1,3-benzodioxol-5-yl-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4759947.png)